molecular formula C16H11BrN4OS B294375 3-(2-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294375
M. Wt: 387.3 g/mol
InChI Key: BNYIHDVYPREQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BPTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPTT has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Scientific Research Applications

3-(2-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a range of biological activities, making it a promising candidate for drug development. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to exhibit antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to the disruption of bacterial cell growth and division. In addition, this compound has been shown to inhibit the production of inflammatory cytokines, reducing inflammation in the body.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been found to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to the disruption of bacterial cell growth and division. In addition, this compound has been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activity, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are many potential future directions for research on 3-(2-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the optimization of the synthesis method for this compound, with the aim of increasing yield and reducing cost. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 3-(2-Bromophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-bromoaniline and 4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours and the resulting product is purified using column chromatography. The yield of this compound is typically around 60%.

Properties

Molecular Formula

C16H11BrN4OS

Molecular Weight

387.3 g/mol

IUPAC Name

3-(2-bromophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11BrN4OS/c1-22-11-8-6-10(7-9-11)15-20-21-14(18-19-16(21)23-15)12-4-2-3-5-13(12)17/h2-9H,1H3

InChI Key

BNYIHDVYPREQOZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Origin of Product

United States

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